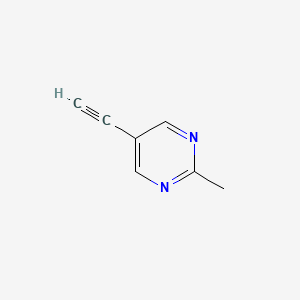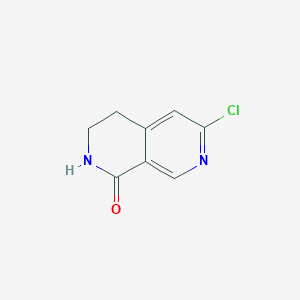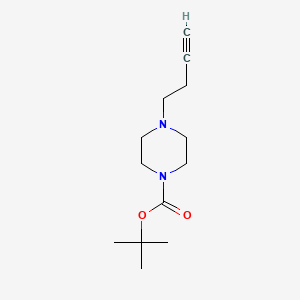![molecular formula C13H18ClN3O B1459388 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride CAS No. 1988082-99-0](/img/structure/B1459388.png)
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
Descripción general
Descripción
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride, also known as 3-MEPE, is a synthetic, chiral molecule that has been used in a variety of scientific research applications. It is a crystalline solid with a molecular weight of 344.86 g/mol and a melting point of 81-83°C. 3-MEPE has demonstrated a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Compound Synthesis and Characterization : Studies have focused on synthesizing and characterizing compounds related to the pyrazole structure, often aiming at potential bioactive compounds. For instance, research by Nayak and Poojary (2019) developed a compound through a reaction process, showcasing the synthetic versatility of pyrazole derivatives Nayak & Poojary, 2019.
Antimicrobial Properties : Reddy et al. (2010) synthesized a series of triazole and thiadiazole derivatives, exhibiting notable antimicrobial properties against various bacteria and fungi, which underlines the potential of pyrazole derivatives in developing new antimicrobials Reddy et al., 2010.
Molecular Docking and Inhibitory Action : The molecular docking studies of pyrazole derivatives offer insights into their potential inhibitory actions against specific receptors or enzymes, as demonstrated in the study by Nayak and Poojary (2019) Nayak & Poojary, 2019.
Medicinal Chemistry Applications
Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer activities. For instance, the study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents Küçükgüzel et al., 2013.
Antioxidant Activities : Research like that by Prabakaran et al. (2021) has shown that certain pyrazole derivatives can act as potent antioxidants, demonstrating their relevance in therapeutic applications Prabakaran et al., 2021.
Enzyme Inhibition and Drug Design : The potential of pyrazole derivatives to inhibit specific enzymes makes them interesting targets for drug design. Studies like that of Nayak and Poojary (2019) provide insights into the binding interactions of these compounds with receptors, which is crucial for developing new drugs Nayak & Poojary, 2019.
Mecanismo De Acción
Mode of action
Pyrazole compounds often act by binding to their target proteins and altering their activity .
Biochemical pathways
Without specific information about the targets of “2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Given the known pharmacological effects of pyrazole compounds, it might be involved in a variety of cellular processes .
Result of action
Pyrazole compounds have been associated with a variety of biological effects, including antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



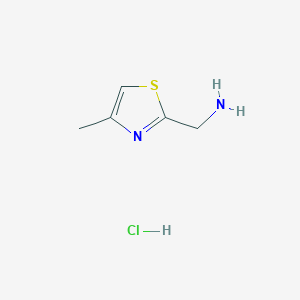
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)

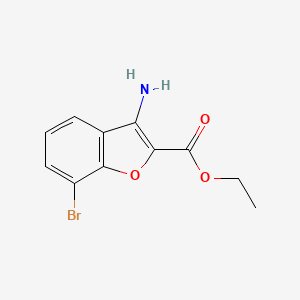


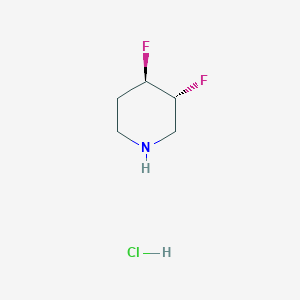
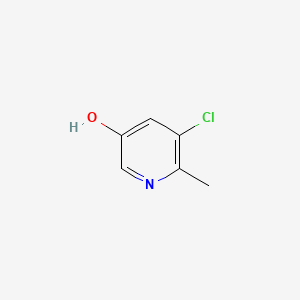

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
